Fedotozine tartrate is derived from the arylacetamide class of compounds and is recognized by its International Nonproprietary Name (INN) as Fedotozine, with the specific designation JO 1196 for its (-) tartrate salt form. The chemical formula for Fedotozine is with a molar mass of approximately 373.493 g/mol .
The synthesis of Fedotozine tartrate involves several steps typical of arylacetamide derivatives. The synthesis generally includes the following processes:
Specific parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis. For instance, reactions may be carried out under controlled temperatures to prevent degradation of sensitive intermediates.
The molecular structure of Fedotozine tartrate features a complex arrangement that includes a phenyl group, a trimethoxybenzyloxymethyl moiety, and a dimethyl-n-propylamine side chain. The stereochemistry is significant; Fedotozine exists in both enantiomeric forms, with the (-) tartrate salt being the focus of pharmacological studies.
Fedotozine participates in various chemical reactions typical of opioid compounds:
The compound's interactions with biological systems can also induce receptor desensitization or internalization over prolonged exposure.
The mechanism of action for Fedotozine involves selective activation of kappa-1 opioid receptors located in peripheral tissues, particularly within the gastrointestinal tract. This selective binding leads to:
Fedotozine tartrate possesses distinct physical and chemical properties:
Fedotozine has been investigated primarily for its potential applications in treating functional gastrointestinal disorders:
Despite its discontinuation from market development, Fedotozine's unique properties make it a subject of ongoing research into alternative treatments for visceral pain syndromes.
Fedotozine emerged from Jouveinal Laboratories (later absorbed into Pfizer) during the late 1980s–1990s, amid growing recognition of κ-opioid receptors' role in visceral nociception. Preclinical studies demonstrated its ability to reduce visceral hypersensitivity in animal models of gut inflammation and postoperative ileus [1] [5]. By the mid-1990s, phase II trials confirmed its efficacy in elevating pain thresholds during colonic distension in IBS patients [5]. Despite promising phase III trials for IBS and non-ulcer dyspepsia, development was discontinued globally by 2001 due to inconsistent efficacy outcomes and strategic pipeline decisions [2] [3] [7].
Table 1: Key Milestones in Fedotozine Development
Year | Phase | Key Event | Outcome/Status |
---|---|---|---|
1988–1992 | Preclinical | Synthesis and pharmacological profiling | Selective peripheral κ-agonist activity |
1994 | Phase II | Proof-of-concept in postoperative ileus (animal models) | Reduced gut nociceptive reflexes |
1999 | Phase II (Human) | IBS trial: colonic distension hypersensitivity | Increased pain thresholds (P=0.0078) |
2000–2001 | Phase III | Global trials for IBS and functional dyspepsia | Discontinued (lack of consistent efficacy) |
Fedotozine tartrate (CAS 133267-27-3) belongs to the arylacetamide class of synthetic opioids. Its chemical structure comprises a chiral center with (R)-absolute configuration, essential for κ-receptor binding. The base molecular formula is C₂₂H₃₁NO₄ (373.49 g/mol), while the tartrate salt form is C₂₆H₃₇NO₁₀ (523.6 g/mol). Key features include [4] [6] [9]:
Structurally, fedotozine shares the arylacetamide backbone with κ-agonists like spiradoline and enadoline. However, its 3,4,5-trimethoxybenzyl group distinguishes it from analogues, reducing blood-brain barrier permeability and conferring peripheral selectivity. This modification minimizes CNS side effects (e.g., dysphoria) common with non-selective κ-agonists [1] [6].
Table 2: Structural Analogues of Fedotozine in the Arylacetamide Series
Compound | Key Structural Differences | Receptor Selectivity | Peripheral Specificity |
---|---|---|---|
Fedotozine | 3,4,5-Trimethoxybenzyl ether, chiral (R)-configuration | κ₁ₐ subtype agonist | High |
Spiradoline | N-methylpiperidine ring | κ-agonist, μ-antagonist | Low |
Enadoline | Tetrahydroisoquinoline core | κ-agonist | Moderate |
The therapeutic rationale for fedotozine centers on exploiting peripheral κ-opioid receptors to modulate visceral pain without CNS engagement. κ-Receptors (subtype κ₁ₐ) densely populate gastrointestinal afferent nerves, where they inhibit nociceptive signal transduction. Activation attenuates:
Fedotozine’s inability to cross the blood-brain barrier avoids classic opioid side effects (addiction, sedation) while maintaining gut-specific efficacy. This was validated clinically: intravenous fedotozine (100 mg) significantly elevated colonic distension pain thresholds in IBS patients (34.7 ± 5.5 mm Hg vs. 29.0 ± 3.5 mm Hg on placebo; P=0.0078) without altering colonic compliance or CNS function [5] [7].
Table 3: Mechanism of Peripheral κ-Receptor Targeting in FGIDs
Action Site | Biological Effect | Clinical Relevance |
---|---|---|
Gut afferent nerves | ↓ Nociceptive signal transmission | Reduces abdominal pain perception |
Enteric neurons | ↓ Neurotransmitter release (e.g., substance P, CGRP) | Attenuates neurogenic inflammation |
Immune cells (intestine) | ↓ Pro-inflammatory cytokine production | Modulates immune-pain interactions |
Table 4: Compound Nomenclature
Designation | Name |
---|---|
IUPAC Name | (2S,3S)-2,3-dihydroxybutanedioic acid; (2R)-N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine |
Synonyms | JO 1196; Fedotozine d-(-)-tartrate; (R)-α-Ethyl-N,N-dimethyl-α-[[(3,4,5-trimethoxybenzyl)oxy]methyl]benzenemethanamine tartrate |
CAS Number (Base) | 123618-00-8 |
CAS Number (Tartrate) | 133267-27-3 |
Molecular Formula (Salt) | C₂₆H₃₇NO₁₀ |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2